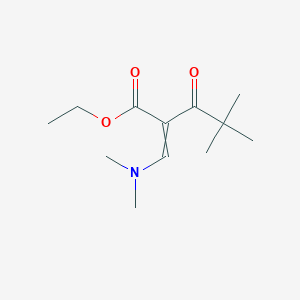![molecular formula C9H7NO4 B13945585 7-(Hydroxymethyl)benzo[c]isoxazole-3-carboxylic acid](/img/structure/B13945585.png)
7-(Hydroxymethyl)benzo[c]isoxazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,1-Benzisoxazole-3-carboxylic acid, 7-(hydroxymethyl)- is a heterocyclic compound that features a benzene ring fused to an isoxazole ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both carboxylic acid and hydroxymethyl functional groups makes it a versatile building block for synthesizing more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzisoxazole-3-carboxylic acid, 7-(hydroxymethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with aldehydes or ketones, followed by cyclization to form the benzisoxazole ring . The reaction conditions often include the use of catalysts such as FeCl3 and solvents like toluene, with the reaction temperature maintained around 110°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and catalysts, is becoming increasingly important in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2,1-Benzisoxazole-3-carboxylic acid, 7-(hydroxymethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Formation of alcohols from carboxylic acids.
Substitution: Introduction of various substituents onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2,1-Benzisoxazole-3-carboxylic acid, 7-(hydroxymethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,1-Benzisoxazole-3-carboxylic acid, 7-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. For instance, benzisoxazole derivatives are known to interact with neurotransmitter receptors in the brain, which can lead to their use as antipsychotic agents . The compound’s ability to inhibit certain enzymes and modulate signaling pathways is also under investigation for its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzisoxazole: Another benzisoxazole derivative with similar structural features but different functional groups.
Benzoxazole: A related compound with an oxygen atom in place of the nitrogen in the isoxazole ring.
Uniqueness
2,1-Benzisoxazole-3-carboxylic acid, 7-(hydroxymethyl)- is unique due to the presence of both carboxylic acid and hydroxymethyl groups, which provide additional sites for chemical modification and functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications .
Eigenschaften
Molekularformel |
C9H7NO4 |
|---|---|
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
7-(hydroxymethyl)-2,1-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c11-4-5-2-1-3-6-7(5)10-14-8(6)9(12)13/h1-3,11H,4H2,(H,12,13) |
InChI-Schlüssel |
UKRVJGINTNKMDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(ON=C2C(=C1)CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4H-Naphtho[2,3-b]pyran-4-one, 2-methyl-](/img/structure/B13945528.png)
![1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]-](/img/structure/B13945533.png)





![2-(2-Aminoacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13945571.png)

![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-](/img/structure/B13945580.png)


